molecular formula C18H16ClFN2O3 B2705397 methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396579-66-0

methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2705397
CAS RN: 1396579-66-0
M. Wt: 362.79
InChI Key: UEJKCAHWKUJGIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key intermediates, 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (6), is generated by the reaction of 3-chloro-4-fluorobenzylbromide (5) with tert-butyl piperazine-1-carboxylate, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of new small compounds, where the 3-chloro-4-fluorophenyl fragment was incorporated into distinct chemotypes .

Scientific Research Applications

Antifungal Properties for Pulmonary Aspergillosis

Pulmonary aspergillosis (PA) is a respiratory illness caused by the fungus Aspergillus. Immunocompromised individuals are particularly susceptible to this infection. The novel compound derived from methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown promise in combating Aspergillus fumigatus, the pathogenic agent responsible for pulmonary aspergillosis. Researchers have synthesized this compound through Claisen-Schmidt condensation and found it suitable for testing antifungal properties against Aspergillus and other pathogenic fungi .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been used to inhibit tyrosinase, a key enzyme involved in melanin production .

properties

IUPAC Name

methyl 1-[(3-chloro-4-fluorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-9-8-11-4-2-3-5-13(11)16(22)17(23)21-12-6-7-15(20)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJKCAHWKUJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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